molecular formula C17H20N2O5 B4998938 diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate

diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate

Cat. No. B4998938
M. Wt: 332.4 g/mol
InChI Key: WWWAQWMZRNGMMQ-UHFFFAOYSA-N
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Description

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate, also known as AMPA, is a chemical compound that belongs to the pyran family. AMPA has gained significant attention in scientific research due to its potential application in the treatment of various neurological disorders.

Mechanism of Action

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate acts as an agonist of the this compound receptor, which is a subtype of glutamate receptor. The binding of this compound to the this compound receptor leads to the opening of ion channels, allowing the influx of calcium ions into the neuron. This influx of calcium ions results in neuronal excitation, leading to the release of neurotransmitters such as acetylcholine and dopamine. The activation of this compound receptors has been shown to enhance cognitive function and memory in animal models.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models. The activation of this compound receptors leads to an influx of calcium ions into the neuron, resulting in neuronal excitation. This influx of calcium ions also leads to the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is a useful tool for studying the function of the this compound receptor and its role in neurological disorders. The use of this compound in lab experiments allows for the investigation of the effects of this compound receptor activation on neuronal function and the release of neurotransmitters. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and protocols to handle the compound safely.

Future Directions

There are several future directions for the study of diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate. One area of research is the development of more selective this compound receptor agonists that can target specific subtypes of the receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound on neuronal function and neurotransmitter release may lead to a better understanding of the mechanisms underlying cognitive function and memory.

Synthesis Methods

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate can be synthesized through a series of chemical reactions involving starting materials such as diethyl malonate, 4-pyridinecarboxaldehyde, and methyl acetoacetate. The synthesis process involves the formation of a pyran ring and the introduction of an amino group into the molecule. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound acts as an agonist of the this compound receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the activation of this compound receptors leads to an influx of calcium ions into the neuron, resulting in neuronal excitation. This compound has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive impairment associated with neurological disorders.

properties

IUPAC Name

diethyl 2-amino-6-methyl-4-pyridin-4-yl-4H-pyran-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-22-16(20)12-10(3)24-15(18)14(17(21)23-5-2)13(12)11-6-8-19-9-7-11/h6-9,13H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAQWMZRNGMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C(=O)OCC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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